molecular formula C7H8N2O B1299833 2-Furan-2-yl-4,5-dihydro-1H-imidazole CAS No. 40029-93-4

2-Furan-2-yl-4,5-dihydro-1H-imidazole

Cat. No.: B1299833
CAS No.: 40029-93-4
M. Wt: 136.15 g/mol
InChI Key: IOTMYJAUZMRWCJ-UHFFFAOYSA-N
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Description

2-Furan-2-yl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features both a furan ring and an imidazole ring. The molecular formula of this compound is C7H8N2O, and it has a molecular weight of 136.15 g/mol

Mechanism of Action

Target of Action

The primary targets of 2-Furan-2-yl-4,5-dihydro-1H-imidazole It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse therapeutic potential .

Mode of Action

The exact mode of action of This compound Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature and structure of the imidazole derivative, including the presence of the furan-2-yl group in this compound.

Biochemical Pathways

The specific biochemical pathways affected by This compound Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

The pharmacokinetics of This compound It’s known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The molecular and cellular effects of This compound Imidazole derivatives are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would depend on its targets and mode of action.

Biochemical Analysis

Biochemical Properties

2-Furan-2-yl-4,5-dihydro-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and cellular responses.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, it can interact with DNA and RNA, affecting the transcription and translation processes, which in turn influences gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in enzyme expression levels and metabolic adaptations . Additionally, the degradation products of this compound may also exhibit biological activity, further influencing cellular responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence the levels of metabolites and the overall metabolic flux within cells. For example, it can modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites, thereby affecting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furan-2-yl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carbaldehyde with ethylenediamine under acidic conditions to form the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Furan-2-yl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The imidazole ring can be reduced to form 2-furan-2-yl-4,5-dihydroimidazoline.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid.

    Reduction: 2-Furan-2-yl-4,5-dihydroimidazoline.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-Furan-2-yl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Furan-2-yl-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

    Imidazole: A simpler structure without the furan ring, widely used in pharmaceuticals and as a ligand in coordination chemistry.

    2-Furan-2-yl-1H-imidazole: Similar structure but with a different substitution pattern, potentially leading to different chemical and biological properties.

    Benzimidazole: Contains a fused benzene and imidazole ring, known for its broad range of biological activities.

The uniqueness of this compound lies in its combination of the furan and imidazole rings, which may confer unique chemical reactivity and biological activity .

Properties

IUPAC Name

2-(furan-2-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTMYJAUZMRWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357040
Record name 2-Furan-2-yl-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40029-93-4
Record name 2-Furan-2-yl-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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